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Compound of Interest

Compound Name: Maxacalcitol

Cat. No.: B1258418 Get Quote

An In-depth Technical Guide to Maxacalcitol as a Vitamin D Receptor Agonist

Introduction
Maxacalcitol, also known by its chemical name 22-oxacalcitriol (OCT), is a synthetic analog of

calcitriol, the active form of vitamin D3.[1] Developed by Chugai Pharmaceutical Co., Ltd., it is a

potent Vitamin D Receptor (VDR) agonist used primarily in the topical treatment of psoriasis

and intravenously for secondary hyperparathyroidism in patients with chronic kidney disease.

[2][3] As a VDR agonist, maxacalcitol modulates the transcription of numerous target genes,

exerting significant effects on calcium and phosphate metabolism, cellular differentiation and

proliferation, and immune responses.[2][4] Compared to the endogenous ligand calcitriol,

maxacalcitol exhibits a favorable therapeutic profile, including a reduced calcemic effect in

certain applications, making it a valuable agent in its indicated fields.[1][3][5]

Chemical and Physical Properties
Maxacalcitol is a secosteroid, belonging to the vitamin D3 and derivatives class.[6] Its

chemical and physical properties are summarized below.
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Property Value Reference(s)

Chemical Name

(1R,3S,5Z)-5-[(2E)-2-

[(1S,3aS,7aS)-1-[(1S)-1-(3-

hydroxy-3-

methylbutoxy)ethyl]-7a-methyl-

2,3,3a,5,6,7-hexahydro-1H-

inden-4-ylidene]ethylidene]-4-

methylidenecyclohexane-1,3-

diol

[1]

Synonyms
22-oxacalcitriol, OCT, Oxarol,

Prezios
[2][6][7]

Molecular Formula C₂₆H₄₂O₄ [6][8][9]

Molecular Weight 418.6 g/mol [1][6][10]

CAS Number 103909-75-7 [6][7]

Mechanism of Action: VDR Agonism
Maxacalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear

hormone receptor that acts as a ligand-activated transcription factor.[1][4] The binding initiates

a cascade of molecular events that modulate the expression of target genes.

The canonical genomic signaling pathway is as follows:

Ligand Binding: Maxacalcitol enters the target cell and binds to the ligand-binding domain of

the VDR, which may be located in the cytoplasm or the nucleus.[1][4]

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and

forms a heterodimer with the Retinoid X Receptor (RXR).[4][11]

VDRE Binding: This VDR-RXR complex then translocates to the nucleus (if not already

there) and binds to specific DNA sequences known as Vitamin D Response Elements

(VDREs) located in the promoter regions of target genes.[4][11]
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Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins, which

ultimately modifies the rate of transcription of VDR-responsive genes, leading to the

observed physiological effects.[12]
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Maxacalcitol genomic signaling pathway via the Vitamin D Receptor.
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Biological and Therapeutic Effects
Regulation of Cell Proliferation and Differentiation
Maxacalcitol is a potent regulator of cellular growth and differentiation, which is the basis for

its use in psoriasis, a condition characterized by keratinocyte hyperproliferation.[2][13] In vitro

studies have shown that maxacalcitol inhibits the proliferation of human keratinocytes in a

dose-dependent manner, with higher pharmacological doses (≥10⁻⁸ M) being inhibitory.[1][14]

Its potency in suppressing keratinocyte proliferation is reported to be approximately 10 times

greater than that of other vitamin D analogs like calcipotriol and tacalcitol.[15][16][17]

Immunomodulatory Effects
The VDR is expressed in various immune cells, including T-lymphocytes and dendritic cells.[14]

Maxacalcitol leverages this to exert immunomodulatory effects. In animal models of psoriasis,

maxacalcitol treatment has been shown to downregulate the expression of pro-inflammatory

cytokines central to the disease's pathogenesis, including IL-17A, IL-17F, IL-22, and IL-23.[1]

[18] Furthermore, it promotes an anti-inflammatory environment by inducing regulatory T cells

(Tregs) and increasing the expression of the anti-inflammatory cytokine IL-10.[18]

Regulation of Parathyroid Hormone and Mineral
Homeostasis
In patients with chronic kidney disease, impaired vitamin D activation leads to secondary

hyperparathyroidism (sHPT).[3] Maxacalcitol effectively addresses this by binding to VDRs in

the parathyroid gland, which suppresses the synthesis and secretion of parathyroid hormone

(PTH).[3][4] This action helps to normalize serum calcium and phosphate levels, mitigating

complications such as renal osteodystrophy.[4][19] Maxacalcitol has demonstrated a strong

suppressive effect on PTH with less calcemic action compared to calcitriol, which is a

significant clinical advantage.[3][20]

Quantitative Data Summary
Pharmacokinetic Parameters
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Parameter Value / Observation Condition Reference(s)

Half-life (t½) ~5 hours

Intravenous

administration in

healthy and SHPT

patients

[21]

Cmax 750 pg/mL

Single intraperitoneal

administration of 10

µg in PD patients

[22]

Time to Steady State

(Skin)

4 hours (ointment), 6

hours (lotion)

Topical application on

healthy subjects
[23]

Metabolism

Metabolized by

CYP3A4 and CYP24

in the liver

Systemic [21]

In Vitro and Clinical Efficacy
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Parameter Value / Observation Model / Study Type Reference(s)

Anti-proliferative

Potency

~10 times greater

than calcipotriol and

tacalcitol

In vitro keratinocyte

proliferation assay
[15][16]

Maximal Anti-

proliferative Efficacy

Observed at a

concentration of 10⁻⁷

M

In vitro study on

normal human

keratinocytes

[1]

Optimal Topical

Concentration

(Psoriasis)

25 µg/g ointment

Phase II, double-blind,

randomized clinical

trial

[15][16][24]

Clinical Response

(Psoriasis)

55% of subjects

achieved marked

improvement or

clearance at 8 weeks

with 25 µg/g ointment

applied once daily

Phase II clinical trial

vs. calcipotriol (46%

response) and

placebo

[15][16][24]

PTH Suppression

(sHPT)

>60% of patients

achieved >30%

decrease in intact

PTH from baseline

with long-term

treatment (up to 1

year)

Clinical study in

uremic patients with

sHPT

[20]

Detailed Experimental Protocols
VDR Competitive Radioligand Binding Assay
This assay determines the binding affinity of maxacalcitol for the VDR by measuring its ability

to displace a radiolabeled VDR ligand.[25]

Materials:

Receptor Source: Purified recombinant VDR or cell/tissue homogenates expressing VDR

(e.g., from MCF-7 cells).[25]
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Radioligand: [³H]-calcitriol (high specific activity).[25]

Competitor: Maxacalcitol, serially diluted.

Non-specific Binding Control: 1000-fold excess of unlabeled calcitriol.[25]

Assay Buffer: Tris-HCl based buffer containing stabilizers.[25]

Separation System: Glass fiber filters and a vacuum filtration manifold.[25]

Detection: Liquid scintillation counter.[25]

Methodology:

Receptor Preparation: Homogenize cells expressing VDR in cold lysis buffer. Centrifuge to

pellet cellular debris and use the supernatant containing the receptor.[25]

Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration

of [³H]-calcitriol, and serial dilutions of maxacalcitol. Include controls for total binding

(radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor +

excess unlabeled calcitriol).[25]

Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 4°C to reach

equilibrium.

Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum

manifold to separate bound from free radioligand. Wash the filters quickly with cold assay

buffer.[25]

Quantification: Place filters in scintillation vials with a scintillation cocktail and measure

radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.[25]

Data Analysis: Calculate Specific Binding (Total Binding CPM - Non-specific Binding CPM).

Plot the percentage of specific binding against the log concentration of maxacalcitol. Use

non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value,

which can be converted to a Ki (inhibition constant).[25]
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Workflow for a VDR competitive radioligand binding assay.

Keratinocyte Proliferation Assay (MTT-based)
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This assay measures the anti-proliferative effect of maxacalcitol on keratinocytes by

quantifying metabolic activity, which correlates with cell number.[26]

Materials:

Cells: Normal Human Epidermal Keratinocytes (NHEK).

Culture Medium: Keratinocyte Growth Medium.

Test Compound: Maxacalcitol, serially diluted in culture medium.

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilizing Agent: DMSO or a detergent solution.

Instrumentation: 96-well plate reader.

Methodology:

Cell Plating: Seed keratinocytes into a 96-well plate at a density of 2,000-5,000 cells per

well.[26]

Attachment: Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[26]

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of

maxacalcitol or vehicle control.

Incubation: Incubate the cells for a period sufficient to observe changes in proliferation (e.g.,

72 to 96 hours).[26]

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with

active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve

the formazan crystals.

Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm)

using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of proliferation inhibition. Plot the inhibition percentage against the log

concentration of maxacalcitol to calculate the IC₅₀ value.[27]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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